4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine
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Overview
Description
4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a morpholine ring attached to a phenyl group, which is further substituted with nitro and trifluoromethylsulfonyl groups. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with nitro and trifluoromethylsulfonyl groups. One common approach is to react 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-[2-Amino-4-(trifluoromethylsulfonyl)phenyl]morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(4-Chloro-2-nitrophenyl)morpholine
Uniqueness
4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is unique due to the presence of both nitro and trifluoromethylsulfonyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O5S/c12-11(13,14)22(19,20)8-1-2-9(10(7-8)16(17)18)15-3-5-21-6-4-15/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWXYEGVVKNRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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